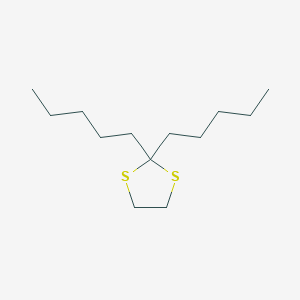
1,3-Dithiolane, 2,2-dipentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiolane, 2,2-dipentyl-: is an organosulfur compound belonging to the class of 1,3-dithiolanes These compounds are characterized by a five-membered ring containing two sulfur atoms at the 1 and 3 positions and a variety of substituents at the 2 position The specific compound , 1,3-Dithiolane, 2,2-dipentyl-, has two pentyl groups attached to the 2 position of the dithiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dithiolanes can be synthesized through the reaction of carbonyl compounds (aldehydes or ketones) with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The general reaction involves the formation of a thioacetal intermediate, which then cyclizes to form the dithiolane ring. For 1,3-Dithiolane, 2,2-dipentyl-, the starting materials would include a suitable ketone with pentyl groups and 1,2-ethanedithiol.
Industrial Production Methods: Industrial production of 1,3-dithiolanes typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as yttrium triflate or tungstophosphoric acid have been found to be effective in promoting the thioacetalization reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dithiolanes, including 1,3-Dithiolane, 2,2-dipentyl-, undergo various chemical reactions such as oxidation, reduction, and substitution . These reactions are often facilitated by the presence of the sulfur atoms in the ring, which can act as nucleophiles or electrophiles depending on the reaction conditions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3-Dithiolane, 2,2-dipentyl- can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3-Dithiolanes are used as protecting groups for carbonyl compounds in organic synthesis. They can be easily introduced and removed under mild conditions, making them valuable tools in multi-step synthetic routes .
Biology and Medicine: Research has shown that certain 1,3-dithiolane derivatives exhibit biological activity, including antimicrobial and anticancer properties. These compounds can interact with biological targets such as enzymes and receptors, leading to potential therapeutic applications .
Industry: In the industrial sector, 1,3-dithiolanes are used as intermediates in the synthesis of various chemicals and materials. Their ability to undergo diverse chemical reactions makes them versatile building blocks for the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Wirkmechanismus
The mechanism of action of 1,3-Dithiolane, 2,2-dipentyl- involves its interaction with molecular targets through its sulfur atoms. These sulfur atoms can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity or receptor function . The specific pathways and targets depend on the structure of the compound and the context of its application.
Vergleich Mit ähnlichen Verbindungen
1,2-Dithiolane: An isomer of 1,3-dithiolane with sulfur atoms at the 1 and 2 positions.
1,3-Dithiane: A six-membered ring analog of 1,3-dithiolane with similar chemical properties but different steric and electronic effects.
Uniqueness: 1,3-Dithiolane, 2,2-dipentyl- is unique due to the presence of two pentyl groups at the 2 position, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its solubility in organic solvents and its ability to participate in specific chemical reactions .
Eigenschaften
CAS-Nummer |
103383-69-3 |
|---|---|
Molekularformel |
C13H26S2 |
Molekulargewicht |
246.5 g/mol |
IUPAC-Name |
2,2-dipentyl-1,3-dithiolane |
InChI |
InChI=1S/C13H26S2/c1-3-5-7-9-13(10-8-6-4-2)14-11-12-15-13/h3-12H2,1-2H3 |
InChI-Schlüssel |
PACNDOABTICVKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(SCCS1)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


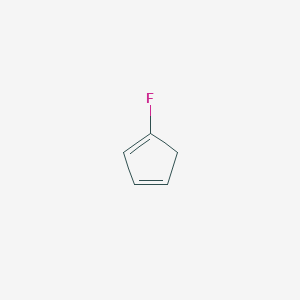
![6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol](/img/structure/B14323034.png)
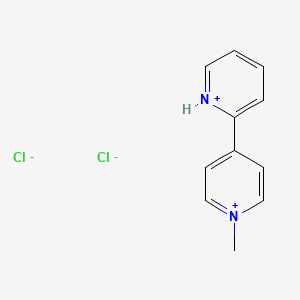
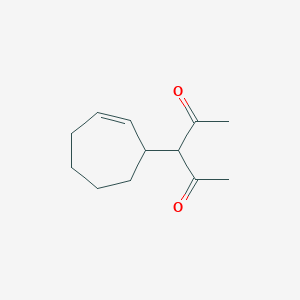
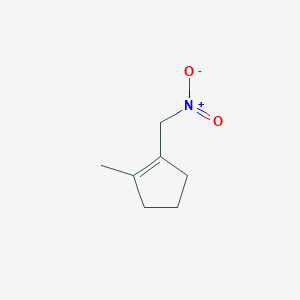
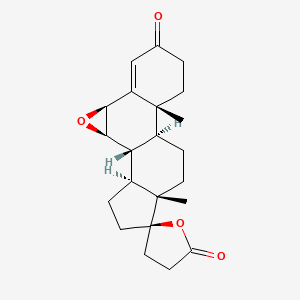
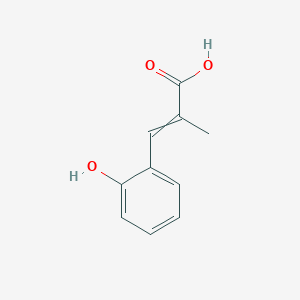
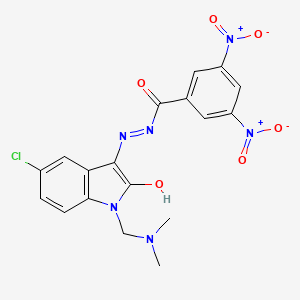
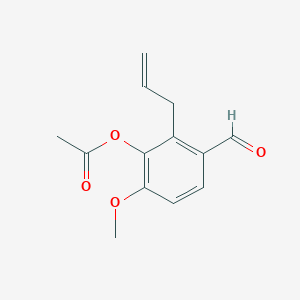
![[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile](/img/structure/B14323085.png)
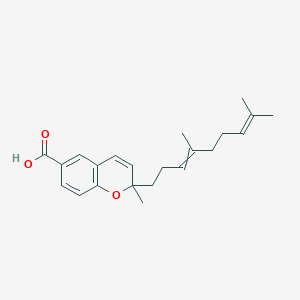
![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)
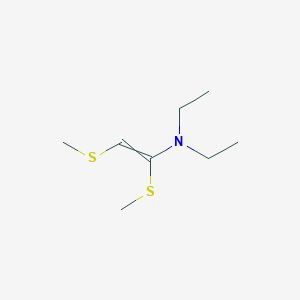
![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)
